![molecular formula C13H13ClN4OS B1673731 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone CAS No. 951612-19-4](/img/structure/B1673731.png)
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Overview
Description
L524-0366, also known as [1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone, is a small molecule inhibitor that specifically targets the TWEAK-Fn14 signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and migration. L524-0366 has shown potential in scientific research, particularly in the study of glioblastoma and other diseases where the TWEAK-Fn14 pathway is deregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L524-0366 involves the formation of a triazolyl-thiomorpholinyl-methanone structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the thiomorpholine moiety: This involves the reaction of a suitable thiomorpholine derivative with the triazole intermediate.
Final coupling: The triazole-thiomorpholine intermediate is then coupled with a chlorophenyl derivative to form the final compound
Industrial Production Methods
Industrial production of L524-0366 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L524-0366 undergoes several types of chemical reactions:
Substitution reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The triazole and thiomorpholine moieties can undergo oxidation and reduction under specific conditions.
Coupling reactions: The compound can form various derivatives through coupling reactions with different reagents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of L524-0366 .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone exhibit potent activity against a range of pathogens. For instance, studies have shown that triazole-based compounds can effectively combat bacterial and fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as the inhibition of DNA synthesis and interference with cell cycle progression . The structural characteristics of triazoles allow them to target specific enzymes involved in tumor growth, making them promising candidates for cancer therapy.
Anti-inflammatory Effects
Research has indicated that certain triazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Material Science Applications
Polymer Chemistry
Triazoles are increasingly being explored in polymer science due to their ability to enhance the thermal and mechanical properties of polymers. The incorporation of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone into polymer matrices can improve their stability and resistance to degradation under environmental stressors . This application is particularly useful in developing advanced materials for packaging and coatings.
Sensing Applications
The unique electronic properties of triazole derivatives make them suitable for use in sensors. Research has shown that compounds like 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone can be utilized in the fabrication of chemical sensors for detecting hazardous substances due to their selective binding capabilities . This application is crucial for environmental monitoring and safety assessments.
Case Studies and Research Findings
Mechanism of Action
L524-0366 exerts its effects by specifically binding to the Fn14 receptor, thereby disrupting the interaction between TWEAK and Fn14. This inhibition prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is involved in cell survival, proliferation, and migration. By blocking this pathway, L524-0366 can reduce inflammation, inhibit tumor growth, and modulate immune responses .
Comparison with Similar Compounds
L524-0366 is unique in its specific inhibition of the TWEAK-Fn14 pathway. Similar compounds include:
TWEAK-Fn14-IN-1: Another specific inhibitor of the TWEAK-Fn14 interaction, but with different binding affinities and potencies.
THD Receptor Antagonists: These compounds also target the TWEAK-Fn14 pathway but may have broader or less specific effects.
Compared to these compounds, L524-0366 has shown higher specificity and potency in inhibiting the TWEAK-Fn14 interaction, making it a valuable tool in scientific research .
Biological Activity
The compound 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone represents a novel class of triazole derivatives that exhibit significant biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is . The compound features a triazole ring linked to a thiazinanone moiety, which contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Triazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : Triazole compounds can inhibit key enzymes involved in cancer cell proliferation. They may also induce oxidative stress within cancer cells, leading to apoptosis.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Candida albicans | 25 |
Anti-inflammatory Effects
Research indicates that triazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity against multidrug-resistant bacterial strains. The compound exhibited promising results with an MIC value lower than many standard antibiotics used in clinical settings .
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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